

# Technical Support Center: Optimizing Demethoxysudachitin Extraction from Natural Sources

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Demethoxysudachitin*

CAS No.: 4323-80-2

Cat. No.: B1226355

[Get Quote](#)

Welcome to the Technical Support Center for the extraction of **Demethoxysudachitin**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the extraction of this promising polymethoxyflavone from natural products. Our goal is to equip you with the scientific rationale behind experimental choices to improve your extraction yield and purity.

## I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of **Demethoxysudachitin**.

1. What are the primary natural sources of **Demethoxysudachitin**?

**Demethoxysudachitin** is a polymethoxyflavone (PMF) predominantly found in the peels of citrus fruits. The most notable source is Citrus sudachi, a Japanese citrus fruit.[1][2][3] It is important to note that the concentration of **Demethoxysudachitin** and other PMFs can vary significantly between different citrus species and even between cultivars of the same species. [4]

2. What are the key chemical properties of **Demethoxysudachitin** to consider for extraction?

**Demethoxysudachitin** is a relatively nonpolar molecule due to the presence of multiple methoxy groups. This characteristic is crucial for selecting an appropriate extraction solvent. Its low aqueous solubility means that organic solvents or solvent mixtures with lower polarity are generally more effective for extraction.[5][6][7]

### 3. Which extraction methods are most suitable for **Demethoxysudachitin**?

Both conventional and modern extraction techniques can be employed.

- Conventional Methods: Maceration and Soxhlet extraction using solvents like methanol, ethanol, or hexane are common.[1][8] However, these methods can be time-consuming and may require larger solvent volumes.
- Modern "Green" Methods: Ultrasound-assisted extraction (UAE) and Microwave-assisted extraction (MAE) are often preferred due to their increased efficiency, reduced extraction time, and lower solvent consumption.[9][10] Supercritical fluid extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol, is another effective and environmentally friendly option.[11]

### 4. How can I quantify the yield of **Demethoxysudachitin** in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of **Demethoxysudachitin**. [11][12] A validated HPLC method allows for accurate determination of the concentration in your crude extract and purified fractions.

## II. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

### A. Low Extraction Yield

Question: I am experiencing a very low yield of **Demethoxysudachitin**. What are the likely causes and how can I improve it?

Several factors can contribute to low extraction yields. Let's break down the potential issues and solutions in a systematic way.

### 1. Inappropriate Solvent Selection:

- **The Problem:** The polarity of your extraction solvent may not be optimal for solubilizing **Demethoxysudachitin**. As a polymethoxyflavone, it has limited solubility in highly polar solvents like water.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **The Solution:**
  - **Solvent Polarity:** Employ solvents of moderate to low polarity. Methanol and ethanol are effective choices for extracting PMFs from citrus peels.[\[1\]](#)[\[13\]](#) For a more targeted extraction of less polar compounds, solvents like hexane or chloroform can be used, often in a sequential extraction process.[\[8\]](#)
  - **Solvent Mixtures:** Using a mixture of solvents can enhance extraction efficiency. For instance, an aqueous ethanol solution (e.g., 70-80% ethanol) can be more effective than absolute ethanol by slightly increasing the polarity to penetrate the plant matrix while still efficiently solubilizing the PMFs.

### 2. Inefficient Cell Lysis and Mass Transfer:

- **The Problem:** The solvent may not be effectively penetrating the plant material to dissolve the **Demethoxysudachitin**. This is often an issue with dried and dense plant matrices.
- **The Solution:**
  - **Particle Size Reduction:** Ensure your plant material is finely ground to increase the surface area available for solvent interaction.
  - **Modern Extraction Techniques:** Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
    - **UAE:** The cavitation effect of ultrasound disrupts cell walls, enhancing solvent penetration and mass transfer.[\[9\]](#)[\[10\]](#)

- MAE: Microwaves heat the solvent and the moisture within the plant material, causing cell rupture and accelerating the extraction process.

### 3. Suboptimal Extraction Parameters:

- The Problem: The temperature, time, and solid-to-liquid ratio used in your protocol may not be optimized.
- The Solution: A systematic optimization of these parameters is crucial.
  - Temperature: Increasing the temperature generally improves solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of **Demethoxysudachitin** through processes like demethylation.<sup>[14][15]</sup> A temperature range of 40-60°C is a good starting point for many extraction methods.
  - Time: While longer extraction times can increase yield, there is a point of diminishing returns. For UAE and MAE, extraction times are significantly shorter, often in the range of 15-60 minutes.
  - Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can create a larger concentration gradient, favoring diffusion. However, this also leads to more dilute extracts. Experiment with ratios from 1:10 to 1:30 (g/mL) to find the optimal balance.

## B. Compound Degradation

Question: I suspect that my **Demethoxysudachitin** is degrading during the extraction process. What are the signs and how can I prevent it?

Degradation is a significant concern, especially when dealing with flavonoids.

### 1. Thermal Degradation:

- The Problem: Polymethoxyflavones can be susceptible to thermal degradation, primarily through demethylation, at elevated temperatures.<sup>[14][15]</sup> This not only reduces the yield of your target compound but also introduces impurities.
- The Solution:

- Temperature Control: Carefully control the extraction temperature. For methods like Soxhlet extraction, which use the boiling point of the solvent, consider using a solvent with a lower boiling point if degradation is observed. For UAE and MAE, optimize the power and cycle time to avoid excessive heating.
- Drying Method: If you are drying your plant material before extraction, be mindful of the drying temperature. High temperatures during drying can also lead to the degradation of PMFs.[\[14\]](#)

## 2. pH-Induced Degradation:

- The Problem: Flavonoids can be unstable under strongly acidic or alkaline conditions.[\[16\]](#)  
[\[17\]](#) The use of harsh acids or bases during sample preparation or extraction can lead to the degradation of **Demethoxysudachitin**.
- The Solution:
  - Maintain a Neutral or Mildly Acidic pH: For most applications, maintaining a pH in the range of 4-7 is advisable. If you need to adjust the pH, use dilute acids or bases and monitor the stability of your compound.
  - Buffer Selection: If a buffered solution is required, choose a buffer system that is compatible with your downstream applications and does not catalyze the degradation of your target compound.

## C. Impure Extract

Question: My extract contains a lot of impurities. How can I improve the purity of my **Demethoxysudachitin**?

A crude extract will inevitably contain a mixture of compounds. The following steps can help improve purity.

### 1. Selective Extraction:

- The Problem: Your initial extraction is co-extracting a wide range of compounds with similar polarities.

- The Solution:
  - Sequential Extraction: Perform a sequential extraction with solvents of increasing polarity. For example, an initial wash with a nonpolar solvent like hexane can remove lipids and other nonpolar compounds. Subsequently, you can extract your target compound with a more polar solvent like methanol or ethanol.
  - Supercritical Fluid Extraction (SFE): SFE with CO<sub>2</sub> is highly selective. By carefully controlling the pressure and temperature, you can target the extraction of specific compounds. The addition of a co-solvent like ethanol can further modify the selectivity.[\[11\]](#)

## 2. Post-Extraction Purification:

- The Problem: The crude extract requires further purification to isolate **Demethoxysudachitin**.
- The Solution:
  - Liquid-Liquid Partitioning: Partition your crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility. [\[1\]](#)
  - Column Chromatography: This is a powerful technique for purifying individual compounds.
    - Stationary Phase: Silica gel is a common choice for the normal-phase chromatography of moderately polar compounds like **Demethoxysudachitin**.[\[1\]](#)[\[18\]](#)
    - Mobile Phase: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is typically used to elute the compounds from the column.[\[1\]](#)[\[8\]](#)
  - Preparative HPLC: For obtaining highly pure **Demethoxysudachitin**, preparative HPLC is the method of choice.

## III. Experimental Protocols & Workflows

This section provides detailed step-by-step methodologies for key experiments.

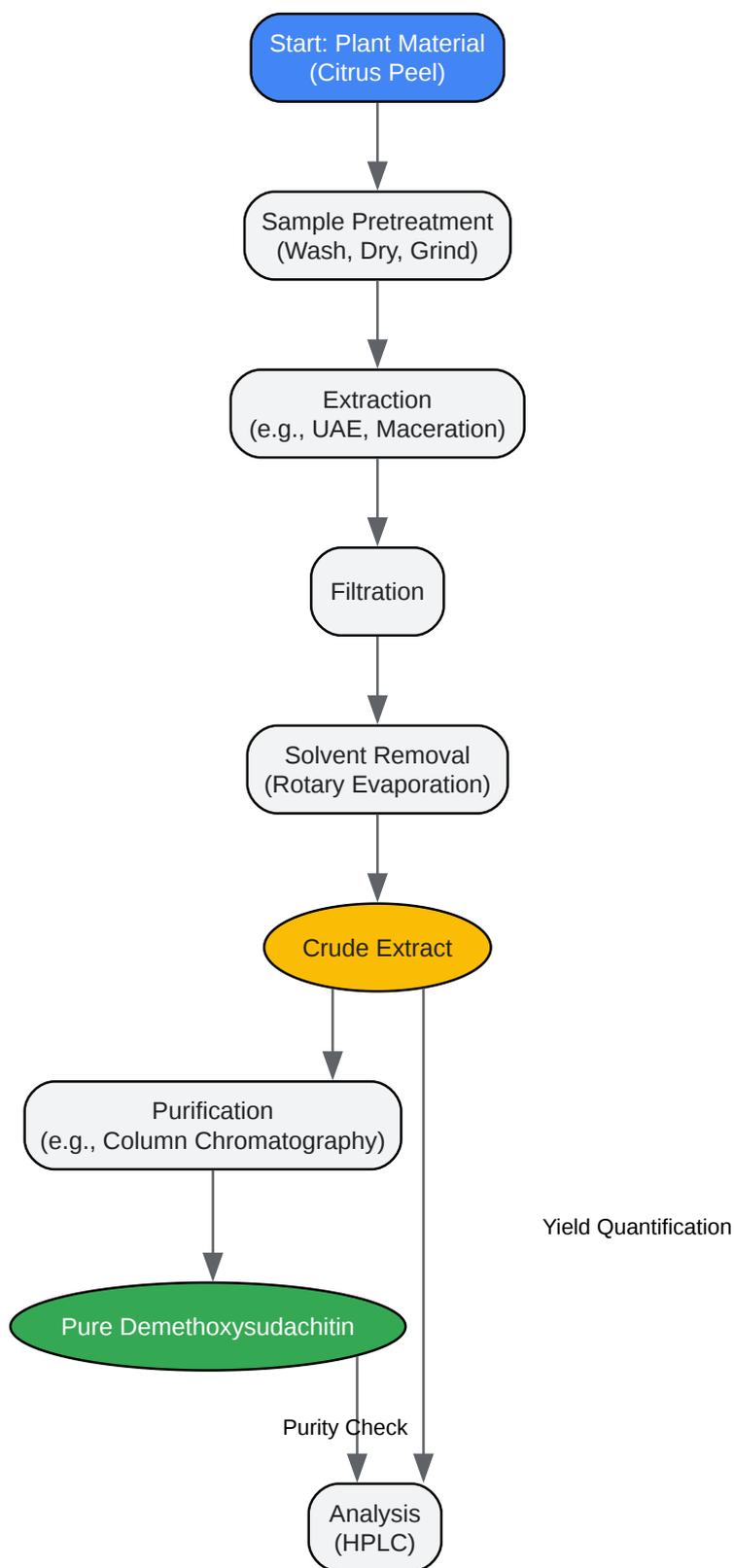
## Protocol 1: Ultrasound-Assisted Extraction (UAE) of Demethoxysudachitin

This protocol provides a general framework for UAE. Optimal parameters should be determined experimentally.

- Sample Preparation:
  - Obtain fresh citrus peels (e.g., Citrus sudachi).
  - Wash the peels thoroughly with deionized water and pat them dry.
  - Freeze-dry the peels to remove water, which can interfere with the extraction efficiency of some organic solvents.
  - Grind the dried peels into a fine powder (e.g., 40-60 mesh).
- Extraction:
  - Weigh 10 g of the powdered peel into a 250 mL Erlenmeyer flask.
  - Add 200 mL of 80% ethanol (v/v) to the flask (solid-to-liquid ratio of 1:20 g/mL).
  - Place the flask in an ultrasonic bath.
  - Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
  - Extract for 30 minutes at a controlled temperature of 50°C.
- Post-Extraction Processing:
  - Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
  - Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed.
  - The resulting aqueous extract can be freeze-dried to obtain a crude powder or used for further purification.

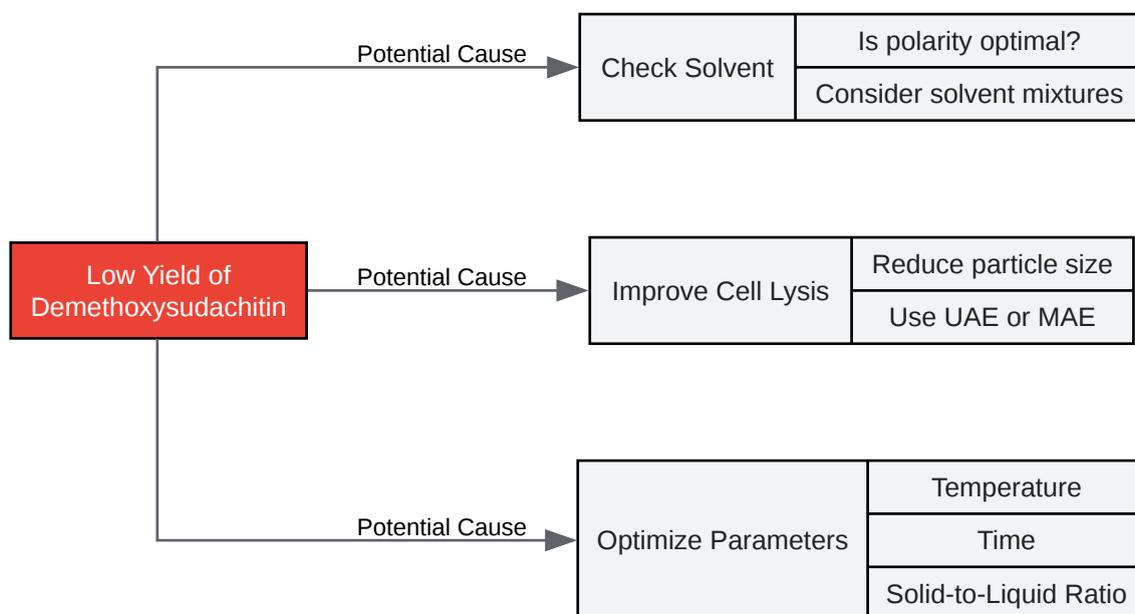
## Workflow Visualization

The following diagrams illustrate the key decision-making processes and workflows in **Demethoxysudachitin** extraction.



[Click to download full resolution via product page](#)

Caption: General workflow for **Demethoxysudachitin** extraction.



[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for low extraction yield.

## IV. Quantitative Data Summary

While specific solubility and stability data for **Demethoxysudachitin** is limited in publicly available literature, the following table summarizes typical parameters for the extraction of polymethoxyflavones from citrus peels.

Parameter	Conventional Methods (Maceration/Soxhlet)	Modern Methods (UAE/MAE)	Notes
Solvent	Methanol, Ethanol, Hexane, Chloroform	Aqueous Ethanol (70-80%), Methanol	Solvent choice depends on the desired polarity and subsequent purification steps.
Temperature	Ambient to boiling point of solvent	40 - 60 °C	Higher temperatures can increase yield but risk degradation.
Time	2 - 24 hours	15 - 60 minutes	Modern methods significantly reduce extraction time.
Solid-to-Liquid Ratio	1:10 to 1:20 g/mL	1:15 to 1:30 g/mL	Higher solvent volume can improve extraction but results in a more dilute extract.

## V. References

- Miyake, Y., et al. (2006). Chemical Constituents from the Peels of Citrus sudachi. *Journal of Natural Products*, 69(5), 817-820. [\[Link\]](#)
- Lv, X., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. *Food & Function*, 10(6), 3466-3476. [\[Link\]](#)
- Goldsmith, C. D., et al. (2022). Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products. *Foods*, 11(23), 3875. [\[Link\]](#)

- Li, S., et al. (2019). Supercritical Fluid CO<sub>2</sub> Extraction of Three Polymethoxyflavones From Citri Reticulatae Pericarpium and Subsequent Preparative Separation by Continuous High-Speed Counter-Current Chromatography. *Journal of Chromatography B*, 1124, 187-194. [\[Link\]](#)
- Ho, C. T., & Li, S. (2018). Absorption of polymethoxyflavones and their derivatives. *Journal of Food Bioactives*, 2. [\[Link\]](#)
- Serafim, T. L., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (*Oncorhynchus mykiss*) hepatic microsomes. *Ecotoxicology and Environmental Safety*, 120, 345-351. [\[Link\]](#)
- Zarghi, A., et al. (2005). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. *Journal of Pharmaceutical and Biomedical Analysis*, 39(3-4), 518-523. [\[Link\]](#)
- Miyake, Y., et al. (2006). Chemical constituents from the peels of Citrus sudachi. *Journal of Natural Products*, 69(5), 817-820. [\[Link\]](#)
- Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. *Organic Syntheses*, 100, 276-302. [\[Link\]](#)
- Niikawa, M., et al. (2013). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. *Bioscience, Biotechnology, and Biochemistry*, 77(7), 1407-1412. [\[Link\]](#)
- Patil, J. R., et al. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In *Citrus Polymethoxyflavones: A Comprehensive Review of Their Chemistry, Analysis, and Biological Activities* (pp. 45-63). American Chemical Society. [\[Link\]](#)
- Lv, X., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. *Food & Function*, 10(6), 3466-3476. [\[Link\]](#)
- Mehmood, T., et al. (2019). Phytochemical profiling and HPLC quantification of citrus peel from different varieties. *Journal of Food Processing and Preservation*, 43(9), e14087. [\[Link\]](#)

- Vlaisavljević, S., et al. (2019). Optimization of Ultrasound-Assisted Extraction of Polyphenols from *Myrtus communis* L. Pericarp. *Foods*, 8(9), 383. [[Link](#)]
- Xu, G., et al. (2022). Impact of thermal processing on dietary flavonoids. *Comprehensive Reviews in Food Science and Food Safety*, 21(1), 636-666. [[Link](#)]
- Yilmaz, C., et al. (2022). Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS. *AAPS PharmSciTech*, 23(1), 32. [[Link](#)]
- Baqueiro-Peña, I., & Guerrero-Beltrán, J. A. (2018). Optimization of ultrasonic-assisted extraction of phenolic compounds from *Justicia spicigera* leaves. *Food Science and Biotechnology*, 27(4), 1093-1102. [[Link](#)]
- Herrero, M., et al. (2013). Supercritical Fluid Extraction of Plant Flavors and Fragrances. *Molecules*, 18(11), 13171-13214. [[Link](#)]
- Anonymous. (2019). Purification of Antibodies: Diethylaminoethyl (DEAE) Chromatography. *Cold Spring Harbor Protocols*, 2019(1). [[Link](#)]
- Cadena-Perez, A., et al. (2021). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. *Membranes*, 11(3), 207. [[Link](#)]
- Oikeh, E. I., et al. (2020). Characterization and antioxidant activity of peel extracts from three varieties of citrus sinensis. *Journal of Taibah University for Science*, 14(1), 143-151. [[Link](#)]
- Sugahara, T., et al. (2023). Anti-inflammatory function of sudachitin and **demethoxysudachitin** from *Citrus sudachi*. *BIO Web of Conferences*, 68, 05003. [[Link](#)]
- Mehmood, T., et al. (2017). Phytochemical profiling and HPLC quantification of citrus peel from different varieties. *Progress in Nutrition*, 20(1-S), 279-288. [[Link](#)]
- Cadena-Perez, A., et al. (2021). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. *Membranes*, 11(3), 207. [[Link](#)]
- Deshmukh, N. S., et al. (2023). Safety and toxicological evaluation of a novel *Citrus sudachi* extract powder. *Toxicology Reports*, 10, 56-65. [[Link](#)]

- Azizan, A., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. *Foods*, 11(19), 3028. [[Link](#)]
- Li, S., & Ho, C. T. (2015). Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts. *Journal of Agricultural and Food Chemistry*, 63(43), 9475-9485. [[Link](#)]
- Bouyahya, A., et al. (2019). OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM VERBENA OFFICINALIS L. *Revue Roumaine de Chimie*, 64(1), 61-68. [[Link](#)]
- Yilmaz, C., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. *International Journal of Molecular Sciences*, 23(19), 11843. [[Link](#)]
- Oboh, G., & Ademosun, A. O. (2012). HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels. *Journal of Food Biochemistry*, 36(5), 565-572. [[Link](#)]
- Li, Y., et al. (2019). Development and Application of Immunoaffinity Column Purification and Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry for Determination of Domoic Acid in Shellfish. *Toxins*, 11(2), 92. [[Link](#)]
- Nishikawa, Y., et al. (2021). Sudachi peel extract powder including the polymethoxylated flavone sudachitin improves visceral fat content in individuals at risk for developing diabetes. *Journal of Traditional and Complementary Medicine*, 11(4), 376-382. [[Link](#)]
- Agarkhed, M., et al. (2013). Chemical denaturation as a tool in the formulation optimization of biologics. *mAbs*, 5(6), 837-844. [[Link](#)]
- Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. *Molecules*, 26(9), 2645. [[Link](#)]
- Dulf, F. V., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (*Prunus spinosa* L.) Fruits. *Antioxidants*, 11(1), 169. [[Link](#)]

- Bibi, F., et al. (2022). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. *Journal of Food and Drug Analysis*, 30(1), 1-19. [[Link](#)]
- de la Cruz, R. M., et al. (2022). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. *Molecules*, 27(1), 221. [[Link](#)]
- Chen, C. Y., et al. (2020). Characterization of the pH-dependent protein stability of 3 $\alpha$ -hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. *The FEBS Journal*, 287(16), 3486-3500. [[Link](#)]
- Albrigo, L. G. (1999). Factors affecting citrus production and quality. *Proceedings of the Florida State Horticultural Society*, 112, 174-177. [[Link](#)]
- Pappa, C., et al. (2007). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. *Journal of Chemical & Engineering Data*, 52(4), 1475-1477. [[Link](#)]
- Wang, Y., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. *Journal of Zhejiang University-SCIENCE B*, 25(1), 1-20. [[Link](#)]
- BIA Separations. (n.d.). Purification of mRNA With CIMmultus® Oligo dT. [[Link](#)]
- Wang, R., et al. (2018). Absorption of polymethoxyflavones and their derivatives. *Journal of Food Bioactives*, 2. [[Link](#)]
- Lv, X., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. *Food & Function*, 10(6), 3466-3476. [[Link](#)]
- Sagar, S., & Kumar, R. (2022). Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. *Molecules*, 27(19), 6599. [[Link](#)]
- Ushie, O. A., et al. (2018). Antioxidant Activity of Hexane, Chloroform, Acetone and Methanol Extract of *Swietenia Macrophylla*. *International Journal of Clinical Chemistry and Laboratory Medicine*, 4(1), 6-10. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [2. bio-conferences.org \[bio-conferences.org\]](https://bio-conferences.org)
- [3. Sudachi peel extract powder including the polymethoxylated flavone sudachitin improves visceral fat content in individuals at risk for developing diabetes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Impact of thermal processing on dietary flavonoids - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives \[jsnff-jfb.com\]](#)
- [6. tandfonline.com \[tandfonline.com\]](https://tandfonline.com)
- [7. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives \[jsnff-jfb.com\]](#)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [9. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [10. Optimization of Ultrasound-Assisted Extraction of Polyphenols from Myrtus communis L. Pericarp - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Supercritical fluid CO<sub>2</sub> extraction of three polymethoxyflavones from Citri reticulatae pericarpium and subsequent preparative separation by continuous high-speed counter-current chromatography - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. pubs.rsc.org \[pubs.rsc.org\]](https://pubs.rsc.org)
- [15. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [16. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [17. mdpi.com \[mdpi.com\]](https://mdpi.com)

- [18. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- To cite this document: BenchChem. [Technical Support Center: Optimizing Demethoxysudachitin Extraction from Natural Sources]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1226355#improving-the-yield-of-demethoxysudachitin-extraction-from-natural-products>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)